Morpholine, 4-benzylthiocarbonyl-
Description
Morpholine, 4-benzylthiocarbonyl- is a morpholine derivative featuring a benzylthiocarbonyl (-SC(O)CH₂C₆H₅) substituent at the 4-position of the heterocyclic ring. This modification introduces a sulfur atom in the thiocarbonyl group, which significantly alters the compound’s physicochemical and biological properties compared to unsubstituted morpholine or oxygen-containing analogues. The benzyl group adds steric bulk and aromatic character, making the compound relevant in medicinal chemistry for drug design, particularly in targeting enzymes or receptors where lipophilicity and electronic effects are critical .
Properties
CAS No. |
56368-47-9 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
S-benzyl morpholine-4-carbothioate |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
XYHPCPRPHCVTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Insights :
Key Insights :
Key Insights :
- Metabolic Stability : Thiocarbonyl groups are metabolically "soft spots," undergoing oxidation to sulfoxides or sulfones, which can alter activity .
- Target Selectivity : Benzylthiocarbonyl derivatives may exhibit unique selectivity due to combined steric and electronic effects, as seen in kinase inhibitors .
Solid-State Interactions
Key Insights :
- Sulfur’s Role : Thiomorpholine derivatives exhibit distinct packing vs. morpholine due to sulfur’s polarizability and weaker hydrogen-bonding capacity .
Q & A
Q. Advanced Research Focus
- Mechanistic Studies : Morpholine derivatives often interact with biological targets like DNA or enzymes. For example, 2-(4-chlorophenyl)morpholine exhibits cytotoxicity via DNA intercalation, a mechanism that can be tested using UV-vis spectroscopy and gel electrophoresis .
- In Vitro Assays : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) are paired with controls to validate selectivity .
What experimental strategies address low yields or side reactions in synthesizing 4-benzylthiocarbonyl-morpholine?
Q. Advanced Research Focus
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-oxidation products) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts may improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in substitution reactions .
How can 4-benzylthiocarbonyl-morpholine be integrated into polymer matrices for advanced materials?
Q. Advanced Research Focus
- Polymer Functionalization : The thiocarbonyl group enables covalent bonding with polymers like polyurethanes or epoxies. For instance, similar morpholine derivatives improved thermal stability (TGA data showing 10–15% weight loss reduction) .
- Self-Healing Applications : Reversible thiocarbonyl-disulfide exchange reactions can be exploited for dynamic cross-linking, as seen in morpholine-based self-healing hydrogels .
What computational methods support the design of 4-benzylthiocarbonyl-morpholine derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Molecular Docking : Predict binding affinities to targets like kinases or DNA using software (e.g., AutoDock). For example, trimethoxybenzoyl-morpholine derivatives showed strong binding to tubulin in silico .
- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett constants) with biological activity to guide synthetic priorities .
How do researchers reconcile conflicting cytotoxicity data for morpholine derivatives across studies?
Q. Advanced Research Focus
- Dose-Response Validation : Reproduce assays with standardized protocols (e.g., fixed incubation times).
- Impurity Profiling : Trace impurities (e.g., unreacted benzyl chloride) may skew results; HPLC purity checks (>95%) are essential .
- Cell Line Variability : Test across multiple lines (e.g., primary vs. metastatic cancer cells) to assess consistency .
What safety protocols are critical when handling 4-benzylthiocarbonyl-morpholine in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
